molecular formula C11H13ClO2 B14056233 1-Chloro-1-(4-ethoxyphenyl)propan-2-one

1-Chloro-1-(4-ethoxyphenyl)propan-2-one

Katalognummer: B14056233
Molekulargewicht: 212.67 g/mol
InChI-Schlüssel: OQBNXOBWPUMNQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(4-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol It is a chlorinated ketone, characterized by the presence of a chlorine atom and an ethoxy group attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(4-ethoxyphenyl)propan-2-one typically involves the chlorination of 1-(4-ethoxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

1-Chloro-1-(4-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(4-ethoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It may serve as a precursor for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(4-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The presence of the chlorine atom and the ketone group allows it to participate in various biochemical pathways. For example, it can act as an electrophile in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(4-ethoxyphenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.

Eigenschaften

Molekularformel

C11H13ClO2

Molekulargewicht

212.67 g/mol

IUPAC-Name

1-chloro-1-(4-ethoxyphenyl)propan-2-one

InChI

InChI=1S/C11H13ClO2/c1-3-14-10-6-4-9(5-7-10)11(12)8(2)13/h4-7,11H,3H2,1-2H3

InChI-Schlüssel

OQBNXOBWPUMNQU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C(C(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.